molecular formula C9H18O4S B8322678 Ethyl 6-(methanesulfonyl)hexanoate

Ethyl 6-(methanesulfonyl)hexanoate

Cat. No.: B8322678
M. Wt: 222.30 g/mol
InChI Key: WNKRELXYTUGKBX-UHFFFAOYSA-N
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Description

Ethyl 6-(methanesulfonyl)hexanoate is an ester derivative of hexanoic acid featuring a methanesulfonyl (-SO₂CH₃) group at the 6-position of the hexanoate chain. Methanesulfonyl-containing compounds are often employed in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .

The synthesis of analogous compounds, such as ethyl 6-(chloroformyl)hexanoate (CAS 14794-32-2), involves reactions with phosphorus pentachloride (PCl₅) or other acylating agents , suggesting that similar methods might apply to the target compound. This compound’s physicochemical properties, such as solubility and thermal stability, likely differ from simpler esters (e.g., ethyl hexanoate) due to the polar sulfonyl moiety.

Properties

Molecular Formula

C9H18O4S

Molecular Weight

222.30 g/mol

IUPAC Name

ethyl 6-methylsulfonylhexanoate

InChI

InChI=1S/C9H18O4S/c1-3-13-9(10)7-5-4-6-8-14(2,11)12/h3-8H2,1-2H3

InChI Key

WNKRELXYTUGKBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Ethyl 6-Substituted Hexanoate Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Ethyl 6-(methanesulfonyl)hexanoate -SO₂CH₃ C₉H₁₈O₄S 234.3 (calculated) Potential alkylating agent, synthetic intermediate Inferred
Ethyl hexanoate -H (unsubstituted) C₈H₁₆O₂ 144.21 Flavor compound (fruity aroma) in foods/liquors
Ethyl 3-(methylthio)propanoate -SCH₃ at 3-position C₆H₁₂O₂S 148.22 Pineapple aroma contributor
Ethyl 6-(chloroformyl)hexanoate -COCl at 6-position C₉H₁₅ClO₃ 206.67 Synthesis of esters and liquid crystal precursors
Ethyl methanesulfonate -SO₃CH₃ (terminal) C₃H₈O₃S 124.16 Mutagenic alkylating agent

Key Observations :

Reactivity: The methanesulfonyl group in the target compound may act as a leaving group in substitution reactions, akin to ethyl methanesulfonate (EMS), a known mutagen . However, the hexanoate chain in the target compound could modulate reactivity compared to EMS. Ethyl 6-(chloroformyl)hexanoate’s chloroformyl group enables nucleophilic acyl substitution, a property shared with the target compound’s sulfonyl group .

Applications: Flavor Compounds: Ethyl hexanoate and ethyl 3-(methylthio)propanoate are critical aroma components in fruits (e.g., pineapple) and liquors, contributing fruity and sulfurous notes . In contrast, the methanesulfonyl derivative is unlikely to be flavor-active due to its polar, non-volatile nature. Synthetic Intermediates: Ethyl 6-(chloroformyl)hexanoate and the target compound may serve as precursors for liquid crystals or pharmaceuticals. For example, ethyl 6-(4-cyanobiphenyl-4-yloxy)hexanoate (Intermediate 1 in ) is used in liquid crystal synthesis .

Toxicity and Safety: Ethyl methanesulfonate (EMS) is highly toxic and mutagenic, requiring strict handling protocols . Ethyl hexanoate, by contrast, is Generally Recognized as Safe (GRAS) for use in foods, with a read-across assessment supporting its low toxicity .

Physicochemical Properties

Table 2: Flavor Compound Concentrations in Food Products

Compound Concentration (mg/L) Source Reference
Ethyl hexanoate 2,221 Luzhoulaojiao liquor
Ethyl 3-(methylthio)propanoate Not quantified Pineapple pulp
Ethyl butanoate 693 Luzhoulaojiao liquor
  • Volatility: Ethyl hexanoate’s low molecular weight and non-polar structure make it highly volatile, essential for aroma release. In contrast, the methanesulfonyl derivative’s higher molecular weight and polarity reduce volatility, limiting its use in flavor applications.

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